Methyl 5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)-2-nitrobenzoate
Overview
Description
Methyl 4-((1-Methylpiperidin-4-yl)Methoxy)-5-Methoxy-2-nitrobenzoate is a complex organic compound that belongs to the class of benzoates This compound is characterized by the presence of a piperidine ring, a methoxy group, and a nitro group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((1-Methylpiperidin-4-yl)Methoxy)-5-Methoxy-2-nitrobenzoate typically involves multiple steps. One common method includes the reaction of 4-nitrobenzoic acid with methanol in the presence of a catalyst to form methyl 4-nitrobenzoate. This intermediate is then reacted with 1-methylpiperidine and methoxy group donors under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((1-Methylpiperidin-4-yl)Methoxy)-5-Methoxy-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield various functionalized benzoates .
Scientific Research Applications
Methyl 4-((1-Methylpiperidin-4-yl)Methoxy)-5-Methoxy-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-((1-Methylpiperidin-4-yl)Methoxy)-5-Methoxy-2-nitrobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((1-Methylpiperidin-4-yl)Methoxy)-5-Methoxybenzoate
- Methyl 4-((1-Methylpiperidin-4-yl)Methoxy)-2-nitrobenzoate
- Methyl 4-((1-Methylpiperidin-4-yl)Methoxy)-5-Nitrobenzoate
Uniqueness
Methyl 4-((1-Methylpiperidin-4-yl)Methoxy)-5-Methoxy-2-nitrobenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)-2-nitrobenzoate, with CAS number 906565-53-5, is a compound of interest due to its potential biological activities. This article summarizes the available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C16H22N2O6
- Molecular Weight : 350.36 g/mol
- CAS Number : 906565-53-5
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on piperidine derivatives have shown effectiveness against various bacterial strains, suggesting a potential for this compound in treating infections caused by resistant bacteria .
2. Antifungal Properties
There is evidence that piperidine-based compounds can inhibit fungal growth. In particular, studies have demonstrated that certain derivatives can effectively reduce ergosterol content in fungal cell membranes, thereby impairing their growth and viability . The specific antifungal activity of this compound requires further exploration, but its structural similarities to known antifungal agents suggest potential efficacy.
3. Neuropharmacological Effects
The compound's structure indicates potential interactions with neurotransmitter systems. Compounds containing piperidine rings are often studied for their effects on neurotransmitter modulation. For instance, they may influence gamma-Aminobutyric acid (GABA) levels, which could have implications for treating neurological disorders such as epilepsy .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways of pathogens, leading to reduced survival rates of these organisms.
- Membrane Disruption : The presence of methoxy and nitro groups may enhance the compound's ability to disrupt microbial membranes, contributing to its antimicrobial activity.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Antifungal | Reduction of ergosterol content in fungi | |
Neuropharmacological | Potential modulation of GABA levels |
Case Study Analysis
In a study exploring the effects of piperidine derivatives on microbial resistance, it was found that compounds with similar structures to this compound demonstrated significant inhibition against multi-drug resistant strains. This suggests a promising avenue for further investigation into its use as an antimicrobial agent.
Properties
IUPAC Name |
methyl 5-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]-2-nitrobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-17-6-4-11(5-7-17)10-24-15-9-13(18(20)21)12(16(19)23-3)8-14(15)22-2/h8-9,11H,4-7,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDUOCBOBRTJDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C(C(=C2)[N+](=O)[O-])C(=O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501132100 | |
Record name | Benzoic acid, 5-methoxy-4-[(1-methyl-4-piperidinyl)methoxy]-2-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501132100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.36 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906565-53-5 | |
Record name | Benzoic acid, 5-methoxy-4-[(1-methyl-4-piperidinyl)methoxy]-2-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=906565-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 5-methoxy-4-[(1-methyl-4-piperidinyl)methoxy]-2-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501132100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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